

Technical Guide: 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid

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Compound of Interest

Compound Name:	1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid
Cat. No.:	B183024

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CAS Number: 327971-19-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring N-substituted with a thiophene-2-sulfonyl group and bearing a carboxylic acid moiety at the 4-position. The presence of the piperidine scaffold, a privileged structure in medicinal chemistry, combined with the electron-withdrawing thiophene-sulfonyl group, suggests its potential as a versatile building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid** is presented in the table below.

Property	Value	Source
CAS Number	327971-19-7	Echemi[1]
Molecular Formula	C10H13NO4S2	Echemi[1]
Molecular Weight	275.34 g/mol	Santa Cruz Biotechnology
IUPAC Name	1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid	-
Appearance	White to off-white solid (Predicted)	-
Solubility	Soluble in DMSO and DMF (Predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-

Experimental Protocol: Synthesis

While a specific literature procedure for the synthesis of **1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid** (3) is not readily available, a reliable synthetic route can be proposed based on the well-established reaction of sulfonyl chlorides with secondary amines. The following protocol describes a two-step synthesis starting from commercially available ethyl isonipecotate (1) and thiophene-2-sulfonyl chloride (2).

Reaction Scheme:

Materials and Reagents:

- Ethyl isonipecotate (1)
- Thiophene-2-sulfonyl chloride (2)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Water (H₂O)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

Step 1: Synthesis of Ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate

- To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
- Stir the mixture for 10 minutes.
- Slowly add a solution of thiophene-2-sulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester intermediate.

Step 2: Hydrolysis to **1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid** (3)

- Dissolve the purified ethyl 1-(thiophene-2-sulfonyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of methanol and water.
- Add lithium hydroxide (2.0-3.0 eq.) to the solution.
- Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.
- Once the starting material is consumed, remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or ethyl acetate to remove any non-polar impurities.
- Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
- The product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Potential Biological Activity and Signaling Pathways

Direct biological data for **1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid** is not currently published. However, the structural motifs present in the molecule, namely the thiophene and N-sulfonylpiperidine moieties, are found in numerous biologically active compounds.

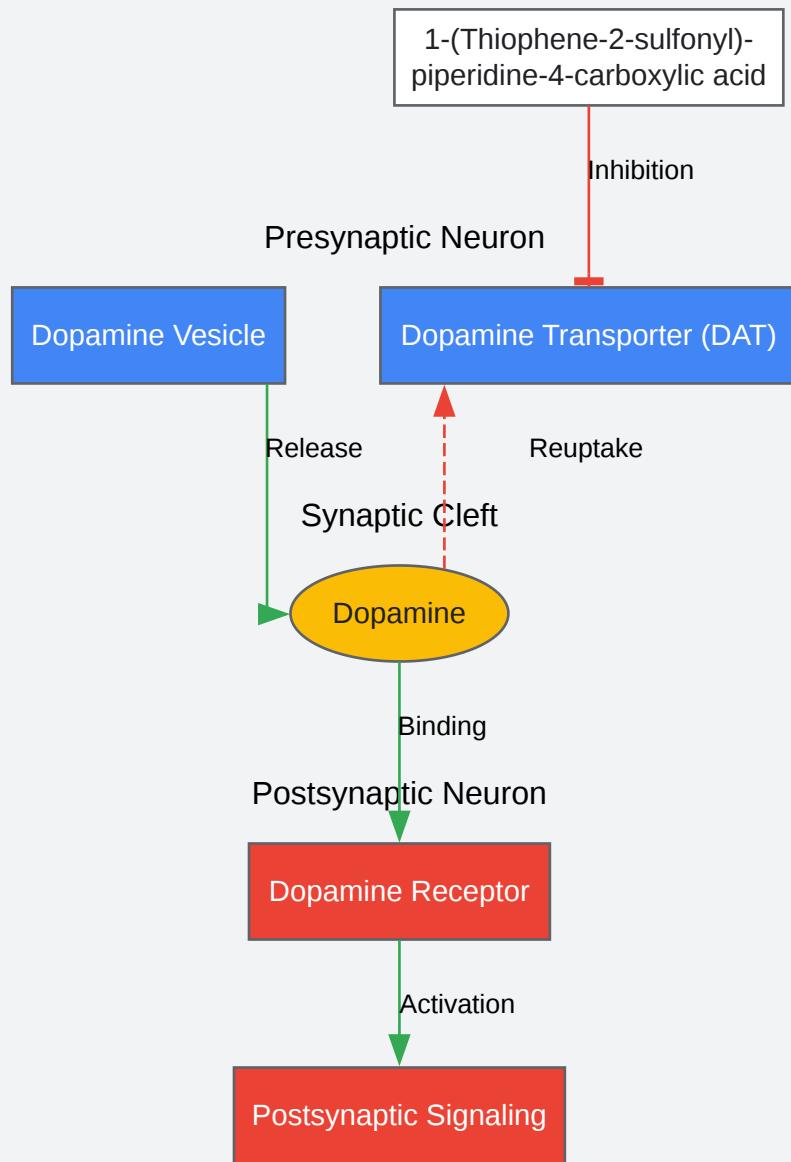
Structurally Similar Compounds and their Activities:

Compound Class	Biological Target/Activity
N-Arylsulfonylpiperidines	Serotonin and dopamine receptor ligands, enzyme inhibitors (e.g., Factor Xa)
Thiophene derivatives	Anti-inflammatory, antimicrobial, anticancer, and antiviral agents

Given the prevalence of the N-sulfonylpiperidine scaffold in compounds targeting G-protein coupled receptors (GPCRs) and the diverse bioactivities of thiophenes, it is plausible that **1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid** could exhibit activity as a modulator of CNS receptors or as an enzyme inhibitor. For instance, many piperidine-based compounds are known to interact with dopamine and serotonin transporters, which are key players in neurological signaling pathways.

Below is a conceptual diagram illustrating a potential mechanism of action, should this compound act as a dopamine transporter (DAT) inhibitor.

Conceptual Signaling Pathway: Dopamine Transporter Inhibition

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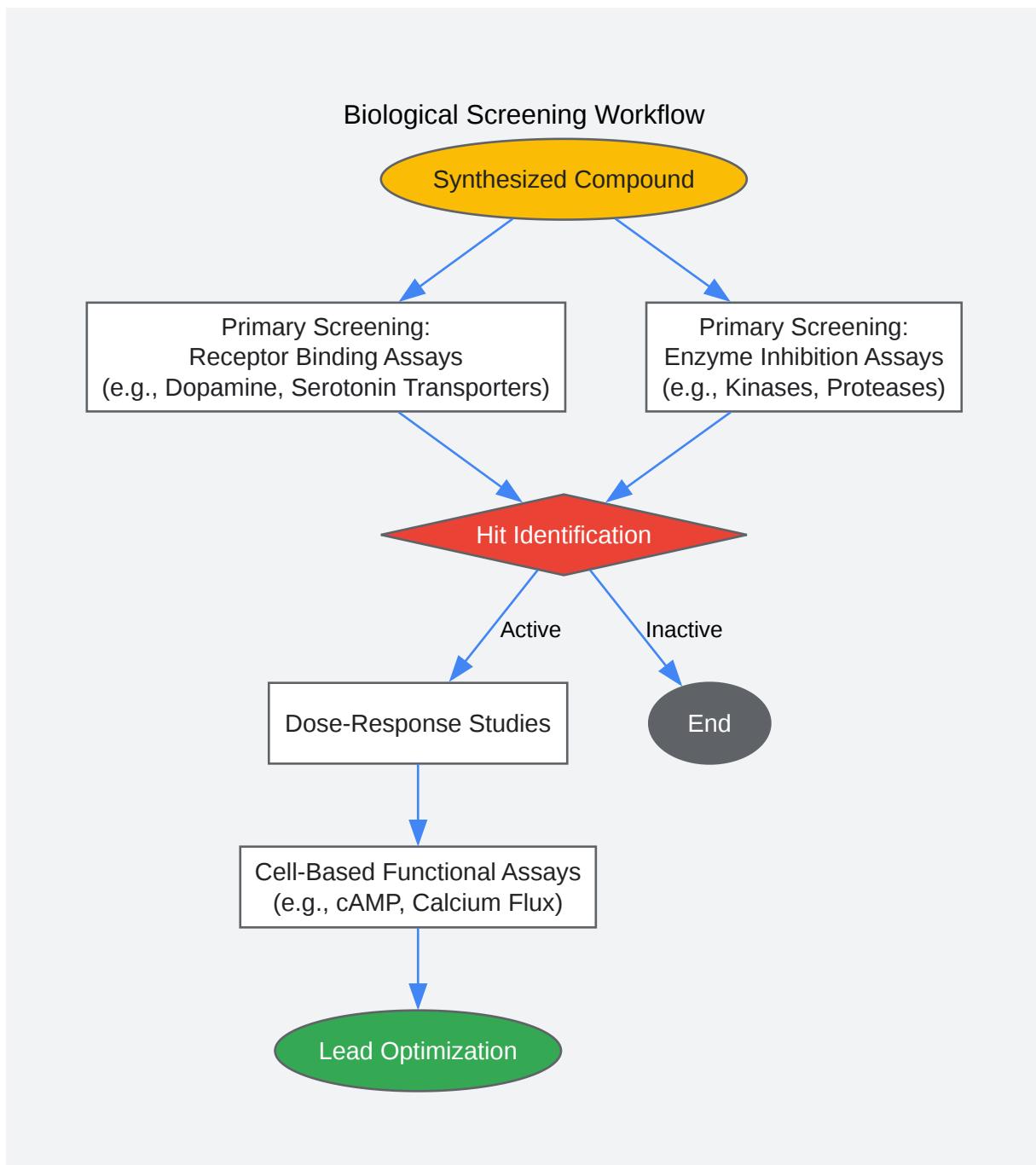
Caption: Conceptual pathway of dopamine transporter inhibition.

This diagram illustrates how a compound like **1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid** could potentially inhibit the dopamine transporter (DAT), leading to increased

dopamine levels in the synaptic cleft and enhanced postsynaptic signaling.

Experimental Workflow for Biological Screening

To elucidate the biological activity of **1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid**, a systematic screening approach is recommended. The following workflow outlines a potential strategy.



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Caption: Workflow for biological activity screening.

This workflow begins with primary screening against a panel of relevant biological targets. Active compounds, or "hits," would then be subjected to more detailed dose-response and functional cell-based assays to confirm their activity and determine their potency and efficacy, paving the way for potential lead optimization.

Conclusion

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid represents a molecule of interest for medicinal chemistry and drug discovery due to its combination of a privileged piperidine core and a biologically relevant thiophene-sulfonyl moiety. While direct experimental data is sparse, this guide provides a robust, proposed synthesis protocol and a framework for investigating its potential biological activities. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

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References

- 1. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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